(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-[(4-chlorophenyl)methylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7(10(13)14)12-6-8-2-4-9(11)5-3-8/h2-5,7,12H,6H2,1H3,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMVXXOKUYWDEC-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-alanine and 4-chlorobenzylamine.
Protection of Amino Group: The amino group of (S)-alanine is protected using a suitable protecting group like tert-butyloxycarbonyl (Boc).
Coupling Reaction: The protected (S)-alanine is then coupled with 4-chlorobenzylamine using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the desired product.
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Corresponding amines or alcohols
Substitution: Derivatives with different substituents on the phenyl ring
Scientific Research Applications
Biological Activities
The compound exhibits several notable biological activities:
- Neuroprotective Effects : Research indicates that (2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid may modulate neurotransmitter systems, contributing to neuroprotection. This effect is particularly relevant in the context of neurodegenerative diseases where neuronal survival is compromised.
- Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, which may help in scavenging free radicals and protecting cells from oxidative stress. This activity is crucial for maintaining cellular integrity and function.
- Antimicrobial Properties : There are indications of antimicrobial effects against certain bacterial strains, although further studies are necessary to establish its efficacy and mechanism of action.
Therapeutic Applications
The therapeutic potential of this compound is being explored in several areas:
- Neurodegenerative Diseases : Given its neuroprotective properties, this compound may serve as a candidate for developing treatments for conditions such as Alzheimer's disease or Parkinson's disease. The modulation of neurotransmitter systems could help alleviate symptoms or slow disease progression.
- Oxidative Stress-Related Disorders : Its antioxidant capabilities position it as a potential therapeutic agent for diseases linked to oxidative stress, including cardiovascular diseases and certain cancers.
Mechanism of Action
The mechanism of action of (2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Substituted Phenylpropanoic Acid Derivatives
The following table compares the target compound with analogs featuring variations in the phenyl ring substituents or amino group modifications:
Key Observations :
- Amino Group Modifications: The sulfonylamino group in introduces strong electron-withdrawing effects, which may enhance stability or alter solubility.
Protected Amino Acid Derivatives
Protective groups like tert-butoxycarbonyl (BOC) are often used to stabilize reactive amino groups during synthesis:
Key Observations :
Functionalized Derivatives for Drug Design
Several analogs have been explored for therapeutic applications:
Key Observations :
- Structural Motifs : The 4-chlorophenyl group in STOCK1N-69160 suggests its role in hydrophobic interactions with viral proteases.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The carboxylic acid group enhances water solubility, while the chlorophenyl moiety contributes to lipid membrane permeability.
- Stability: Unprotected amino groups (as in ) may exhibit lower stability under acidic conditions compared to BOC-protected analogs .
- Synthetic Accessibility : Compounds like and use tert-butoxycarbonyl protection, a common strategy in peptide synthesis.
Biological Activity
(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid, a derivative of the amino acid L-leucine, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential neuroprotective, antioxidant, and antimicrobial properties, making it a candidate for further pharmacological exploration.
Chemical Structure
The compound features a chiral center at the second carbon atom and includes a propanoic acid backbone with an attached 4-chlorobenzylamine group. Its unique structural properties contribute to its biological activities.
Biological Activities
-
Neuroprotective Effects
- Research indicates that this compound may protect neuronal cells by modulating neurotransmitter systems. This modulation can potentially mitigate neurodegenerative processes, suggesting its application in treating conditions like Alzheimer's disease.
-
Antioxidant Activity
- The compound exhibits antioxidant properties, which are crucial in scavenging free radicals and reducing oxidative stress in cells. This activity is significant for preventing cellular damage associated with various diseases.
- Antimicrobial Properties
The biological effects of this compound are believed to arise from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties.
- Receptor Modulation : It is hypothesized that the compound interacts with receptors associated with neurotransmitter signaling pathways, enhancing neuroprotective effects.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Propanoic acid backbone with 4-chlorobenzyl group | Neuroprotective, antioxidant, antimicrobial |
| L-Leucine | Simple branched-chain amino acid | Protein synthesis |
| Phenylalanine | Aromatic side chain | Precursor for neurotransmitters |
| Chlorpheniramine | Contains chlorobenzyl group | Antihistamine |
This table highlights how the structural characteristics of this compound contribute to its distinct biological activities.
Case Studies and Research Findings
Recent studies have focused on the compound's potential therapeutic applications:
- A study investigating its neuroprotective effects found that it could significantly reduce neuronal cell death in models of oxidative stress, suggesting its utility in neurodegenerative diseases.
- Another study demonstrated its antimicrobial efficacy against multidrug-resistant strains of bacteria, providing a basis for developing new antibiotics based on this compound .
Q & A
Q. What are the recommended synthetic routes for (2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step functional group transformations. A plausible route includes:
Amination : Reacting 4-chlorobenzylamine with a chiral α-keto acid precursor (e.g., (2S)-2-aminopropanoic acid derivatives) under reductive amination conditions using sodium cyanoborohydride (NaBH3CN) in methanol .
Purification : Chromatographic separation (e.g., reverse-phase HPLC) to isolate the enantiomerically pure product .
Optimization : Adjust pH (6–7) to enhance reaction efficiency and minimize racemization. Monitor reaction progress via TLC or LC-MS.
Q. Key Parameters Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amination | NaBH3CN, MeOH, 25°C, 24h | 65–75 | 85–90% |
| Purification | C18 column, 0.1% TFA/ACN gradient | 90–95 | ≥98% |
Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (80:20) to resolve enantiomers. Retention time differences ≥2 min indicate high stereopurity .
- NMR Spectroscopy : Compare H and C NMR shifts with reference standards. Key signals include the 4-chlorophenyl protons (δ 7.2–7.4 ppm) and the chiral α-carbon (δ 3.8–4.1 ppm) .
- Polarimetry : Measure specific optical rotation ([α]) to confirm enantiomeric excess (e.g., [α] = +12° to +15° for the (2S)-isomer) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?
Methodological Answer:
Assay Variability : Standardize in vitro conditions (e.g., buffer pH, temperature) to match physiological parameters. For example, use serum-containing media to mimic protein binding .
Metabolic Stability : Perform liver microsome assays to identify metabolites that may alter activity in vivo. Use LC-HRMS to track degradation products .
Dose-Response Correlation : Compare EC values from cell-based assays with plasma concentrations in animal models. Adjust dosing regimens to account for bioavailability limitations .
Case Study : Discrepancies in PPARγ activation (in vitro EC = 10 nM vs. in vivo ED = 50 mg/kg) were resolved by identifying serum protein binding as a key confounder .
Reference : .
Q. What strategies are recommended for evaluating the compound's interaction with biological targets like PPARγ?
Methodological Answer:
Competitive Binding Assays : Use fluorescence polarization with a labeled PPARγ ligand (e.g., fluorescein-GW1929) to determine K values. Include positive controls (e.g., rosiglitazone) .
Transcriptional Activity : Transfect HEK293 cells with a PPARγ-responsive luciferase reporter. Measure luminescence after 24h exposure to the compound (1–1000 nM range) .
Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions. Focus on hydrogen bonding with Ser289 and hydrophobic contacts with Leu330 .
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
Methodological Answer:
- Engineering Controls : Use fume hoods for synthesis and handling. Maintain airborne concentrations below OSHA PEL (5 mg/m) via real-time monitoring with PID detectors .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respirators (NIOSH N95) if particulate dispersion is likely .
- Decontamination : Neutralize spills with 10% sodium bicarbonate solution. Dispose of waste via incineration (≥1200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
